molecular formula C8H13NO2 B14871618 3-Isopropyl-5-vinyloxazolidin-2-one

3-Isopropyl-5-vinyloxazolidin-2-one

Cat. No.: B14871618
M. Wt: 155.19 g/mol
InChI Key: PCOZTNXBLQOCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with an isopropyl group at the 3-position and a vinyl group at the 5-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-vinyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 3-isopropyl-5-vinyl-2-amino alcohol with a suitable carbonyl compound under acidic or basic conditions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs multicomponent reactions and cascade reactions. These methods are advantageous due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-5-vinyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h4,6-7H,1,5H2,2-3H3

InChI Key

PCOZTNXBLQOCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.